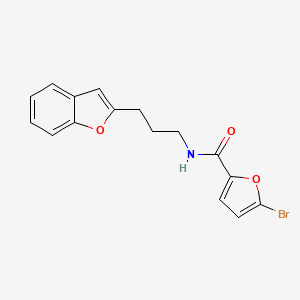

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide, also known as BF-2.2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Characterization

A significant aspect of research on N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide involves the development of synthesis methods. One study highlights a diversity-oriented synthesis approach for highly functionalized benzofuran-2-carboxamides. This method employs a two-step process utilizing the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, offering a pathway to a variety of benzofuran derivatives with moderate to good yields (Han, Wu, & Dai, 2014).

Biological Activity

Research also delves into the biological significance of benzofuran derivatives, including antimicrobial and antituberculosis properties. For instance, some derivatives have been evaluated for their antimicrobial efficacy, showing promising results against various pathogens. This includes the synthesis and characterization of 5-bromobenzofuranyl aryl ureas and carbamates, which were screened for antimicrobial activities, underscoring the compound's potential in medicinal chemistry (Kumari et al., 2019).

Cholinesterase Inhibitory Activity

Another avenue of research explores the cholinesterase inhibitory activity of benzofuran carboxamide derivatives. These compounds have been synthesized and tested for their potential to inhibit cholinesterase enzymes, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Some of the synthesized compounds demonstrated potent butyrylcholinesterase inhibitory effects, along with inhibitory effects on Aβ self-aggregation, highlighting their therapeutic potential (Abedinifar et al., 2018).

Antituberculosis and Anti-inflammatory Activities

Furthermore, benzofuran derivatives have been investigated for antituberculosis and anti-inflammatory activities. A study on the synthesis and antituberculosis activity of 3-methyl-1-benzofuran-2-carbohydrazide exemplifies the compound's application in combating tuberculosis, offering insights into its mechanism of action and potential as an antituberculosis agent (Thorat et al., 2016). Another research focus is on the anti-inflammatory, analgesic, and antipyretic agents derived from benzofuran-2-carboxamides, showcasing their efficacy in vivo and emphasizing their medicinal significance (Xie et al., 2014).

Mecanismo De Acción

Target of Action

Benzofuran compounds, which this compound is a part of, have been shown to exhibit various biological activities .

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Benzofuran compounds have been shown to impact various biochemical pathways .

Pharmacokinetics

Benzofuran compounds are known for their wide range of biological and pharmacological applications .

Result of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .

Propiedades

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-15-8-7-14(21-15)16(19)18-9-3-5-12-10-11-4-1-2-6-13(11)20-12/h1-2,4,6-8,10H,3,5,9H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNRXHUKJYVKNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=C(O3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzofuran-2-yl)propyl)-5-bromofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone](/img/structure/B2395348.png)

![2-amino-6-ethyl-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2395349.png)

![4-methyl-2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2395352.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2395363.png)